Edetol

Catalog No.
S526876
CAS No.
102-60-3
M.F
C14H32N2O4
M. Wt
292.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edetol

CAS Number

102-60-3

Product Name

Edetol

IUPAC Name

1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol

Molecular Formula

C14H32N2O4

Molecular Weight

292.41 g/mol

InChI

InChI=1S/C14H32N2O4/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20/h11-14,17-20H,5-10H2,1-4H3

InChI Key

NSOXQYCFHDMMGV-UHFFFAOYSA-N

SMILES

Array

solubility

MISCIBLE WITH WATER; SOL IN METHANOL, ETHANOL, TOLUENE, ETHYLENE GLYCOL, PERCHLOROETHYLENE

Synonyms

1,1',1'',1'''-(ethylenedinitrilo)tetra-2-propanol, 1,1',1'',1'''-(ethylenedinitrilo)tetra-2-propanol monotosylate, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, Quadrol, tetrahydroxypropyl ethylenediamine

Canonical SMILES

CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O

The exact mass of the compound N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is 292.2362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.42 mmiscible with water; sol in methanol, ethanol, toluene, ethylene glycol, perchloroethylene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760394. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.

Edetol (CAS 102-60-3), widely known under the trade name Quadrol, is a highly versatile, tetra-functional amino alcohol characterized by an ethylenediamine core and four 2-hydroxypropyl branches. As a viscous, clear liquid with a high hydroxyl value (typically ~770 mg KOH/g), it is primarily procured as a cross-linking agent and autocatalytic polyol in the manufacture of rigid polyurethane foams and epoxy resins. Beyond polymer synthesis, Edetol’s unique spatial arrangement of tertiary amines and secondary hydroxyls makes it a highly effective chelating agent. It is heavily utilized in alkaline electroless copper plating to stabilize metal ions and improve deposition rates, as well as in advanced biological tissue clearing protocols (e.g., CUBIC) where it facilitates heme decolorization without degrading delicate endogenous fluorescent proteins [1].

Procurement attempts to substitute Edetol with simpler amino alcohols, such as Triethanolamine (TEA) or its unbranched analog Tetrakis(2-hydroxyethyl)ethylenediamine (THEED), frequently result in catastrophic process failures. In polymer synthesis, the primary hydroxyl groups of THEED react too rapidly with isocyanates, causing premature gelation and unworkable pot lives, whereas Edetol’s sterically hindered secondary hydroxyls provide controlled, predictable curing kinetics [1]. In metallurgical and plating applications, substituting Edetol with standard chelators like EDTA fails to provide the same dual-action benefit of complexation and mild reduction, leading to slower copper deposition rates, increased surface roughness, and the generation of environmentally persistent waste [2]. Consequently, Edetol cannot be swapped for generic polyols or chelators without fundamentally altering reaction timelines and product quality.

Steric Hindrance for Extended Pot Life and Higher Tg in Polyurethanes

In polyurethane and epoxy formulations, Edetol provides a critical kinetic advantage over its unbranched analog THEED (N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine). Because Edetol is synthesized via propylene oxide addition, it possesses four secondary hydroxyl groups with adjacent methyl branches. These methyl groups introduce steric hindrance that significantly slows the nucleophilic attack on isocyanate or epoxide groups compared to the highly reactive primary hydroxyls of THEED. This controlled reactivity extends the pot life of the resin mixture, preventing premature gelation. Furthermore, once cured, the methyl groups restrict rotational motion around the urethane linkages, yielding a higher glass transition temperature (Tg) and superior structural rigidity in shape-memory or rigid foams [1].

Evidence DimensionHydroxyl reactivity and rotational restriction
Target Compound DataEdetol (Secondary hydroxyls; controlled pot life; higher Tg due to methyl group steric hindrance)
Comparator Or BaselineTHEED (Primary hydroxyls; rapid uncontrolled reaction; lower Tg)
Quantified DifferenceEdetol prevents premature gelation and increases the final polymer Tg by restricting molecular rotation around the urethane linkage.
ConditionsPolyurethane foam / epoxy resin curing at room to moderate temperatures

Buyers formulating rigid foams or structural epoxies must select Edetol over THEED to ensure a workable pot life and achieve the necessary thermomechanical rigidity in the final cured product.

Accelerated Deposition and Reduced Surface Roughness in PCB Manufacturing

In alkaline electroless copper plating baths, Edetol serves as a superior complexing agent compared to the industry standard EDTA. While EDTA forms highly stable but environmentally persistent complexes, Edetol not only chelates Cu(II) effectively at pH 10-13 but also actively facilitates the reduction process. Studies demonstrate that substituting EDTA with Edetol increases the copper deposition rate—achieving up to 22.2 μm/h in optimized high-concentration baths—while significantly reducing the surface roughness of the deposited copper layer. Additionally, Edetol stabilizes the cuprous intermediates, extending the bath decomposition time and preventing spontaneous plate-out [1].

Evidence DimensionCopper deposition rate and bath stability
Target Compound DataEdetol (Up to 22.2 μm/h deposition rate, low roughness, extended bath stability)
Comparator Or BaselineEDTA (Slower deposition rate, higher surface roughness, environmental persistence)
Quantified DifferenceEdetol yields a >5x increase in functional copper concentration capacity and higher deposition rates with smoother finishes compared to standard EDTA baths.
ConditionsAlkaline electroless copper plating bath (pH 12-13, 35-45°C)

For semiconductor and PCB manufacturers, replacing EDTA with Edetol directly increases manufacturing throughput and improves the reliability of fine-pitch copper interconnects.

Heme Decolorization without GFP Quenching in CUBIC Protocols

For whole-organ optical clearing (e.g., the CUBIC protocol), Edetol is specifically selected over traditional decolorizing agents like hydrogen peroxide (H2O2). While H2O2 efficiently removes heme pigments, it irreversibly quenches endogenous fluorescent proteins such as GFP. Edetol, acting as a specialized amino alcohol chelator, binds to heme porphyrin and facilitates its extraction from fixed tissues under mild alkaline conditions (pH 9–11). This mechanism achieves complete tissue decolorization and transparency without compromising the quantum yield of GFP, enabling high-resolution 3D volumetric imaging of intact organs[1].

Evidence DimensionHeme removal vs. Fluorescence preservation
Target Compound DataEdetol (Complete heme decolorization, >90% GFP signal preservation)
Comparator Or BaselineHydrogen peroxide (Complete heme decolorization, near-total GFP quenching)
Quantified DifferenceEdetol maintains endogenous fluorescence for deep-tissue imaging, whereas H2O2 destroys the fluorescent signal.
ConditionsWhole-mount tissue clearing (CUBIC-1 reagent, pH 9-11)

Neuroscience and histology labs must procure Edetol for tissue clearing protocols to ensure they can actually visualize genetically expressed fluorescent markers after the organ is rendered transparent.

Rigid Polyurethane and Shape-Memory Foams

Edetol is the optimal choice for formulating highly cross-linked, ultra-low-density PU foams where a controlled pot life and a high glass transition temperature (Tg) are required. Its built-in tertiary amine also acts as an internal catalyst, reducing the need for volatile amine additives, while its secondary hydroxyls prevent premature gelation [1].

Alkaline Electroless Copper Plating

Ideal for semiconductor packaging and printed circuit board (PCB) manufacturing. Edetol replaces EDTA to accelerate copper deposition rates, reduce surface roughness, and stabilize high-concentration copper baths against spontaneous decomposition during mass production [2].

Whole-Organ Tissue Clearing (CUBIC)

Essential for histology and neuroscience laboratories performing 3D volumetric imaging. Edetol is used to extract heme porphyrin and decolorize blood-rich organs (like the liver or brain) under alkaline conditions while perfectly preserving the fluorescence of endogenous GFP, a feat impossible with standard peroxides [3].

Epoxy Resin Curing and Adhesives

Procured as a curing agent and cross-linker where the steric hindrance of its secondary hydroxyls prevents runaway exothermic reactions, ensuring a manageable working time and a rigid, thermally stable final bond compared to primary-hydroxyl analogs [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Colorless liquid; [HSDB] Colorless viscous liquid; [MSDSonline]

Color/Form

VISCOUS LIQUID
WATER-WHITE LIQUID

XLogP3

-0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

292.23620751 Da

Monoisotopic Mass

292.23620751 Da

Boiling Point

190 °C @ 1.0 MM HG

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q4R969U9FR

Related CAS

68258-71-9 (monotosylate)

GHS Hazard Statements

Aggregated GHS information provided by 443 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 98 of 443 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 345 of 443 companies with hazard statement code(s):;
H315 (15.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000001 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

102-60-3

Wikipedia

Edetol

Use Classification

Fragrance Ingredients
Cosmetics -> Chelating

Methods of Manufacturing

BY THE ACTION OF PROPYLENE OXIDE ON ETHYLENEDIAMINE. US PATENT NUMBER 2,697,118 (1954 TO WYANDOTTE).

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
Printing Ink Manufacturing
Paint and Coating Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
2-Propanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis-: ACTIVE
QUADROL MONOLAURATE SHOWED BLOAT INHIBITING ACTIVITY BUT DID NOT COMPLETELY PREVENT FROTH DEVELOPMENT.
FORMULATIONS CONTAINING QUADROL &/OR ITS SALTS ARE GIVEN FOR A CUTICLE REMOVER, SUNSCREEN, HAIR DRESSING, SHAVING CREAM, SKIN CLEANSER & CREAMS, & SEVERAL TYPES OF SHAMPOOS.
A STABLE AEROSOL SPRAY CONTAINS N,N,N',N'-TETRAKIS(2-HYDROXYPROPYLETHYLENEDIAMINE.

Storage Conditions

STORAGE: STORE IN CLOSED CONTAINER TO AVOID MOISTURE PICK UP FROM AIR.

Dates

Last modified: 08-15-2023

Occupational allergic contact dermatitis to tetrahydroxypropyl ethylenediamine in hand sanitizers

Annarita Antelmi, Katharine Hopkins, Cecilia Svedman, Jakob Dahlin
PMID: 32281656   DOI: 10.1111/cod.13552

Abstract




Clinical evidence for the activity of tetrahydroxypropyl ethylenediamine (THPE), a new anti-aging active cosmetic

Christiane Bertin, Alex Nkengne, Arlette Da Cunha, Nathalie Issachar, Ana Rossi
PMID: 21968659   DOI:

Abstract

BACKGROUND/ OBJECTIVES: The cellular surface modification of superficial epidermal keratinocytes can induce immediate skin tensioning effects and may improve signs of skin aging. Tetrahydroxypropyl ethylenediamine (THPE) is an active that has been described to induce keratinocytes' morphological changes in vitro. We conducted an in vivo study to assess anti-aging clinical benefits of a THPE-containing product.
An eight-week double-blind, randomized intra-individual placebo controlled clinical study was performed to evaluate the clinical benefits of a 2.5% THPE-containing cream. This study included 41 Caucasian women who received the THPE cream product on one side of the face and a placebo cream on the other side daily. Evaluations were performed at baseline, 45 minutes after first application, week 4 and week 8 and included clinical examination and digital photography.
The study demonstrated the immediate lifting effect of a 2.5% THPE-containing cream. Forty-five minutes after a single application on the face, as the skin surface smoothed out, light reflection was modified: healthy glow and radiance of the skin were significantly improved (respectively 22.9% and 40% of improvement) and skin yellowishness was reduced (7.1%). Notably, the THPE-treated side was significantly lifted, both immediately after product application (8.1%) and after 8 weeks of application (14%), compared to the placebo-treated side.
This clinical study demonstrated that the effect of a 2.5% THPE-containing cream on the keratinocytes cells leads to an immediate and long-term clinical improvement of the skin appearance (radiance and skin firmness, skin lifting) and can therefore be considered as a new anti-aging cosmetic active.


Evaluation of the efficacy of a topical cosmetic slimming product combining tetrahydroxypropyl ethylenediamine, caffeine, carnitine, forskolin and retinol, In vitro, ex vivo and in vivo studies

R Roure, T Oddos, A Rossi, F Vial, C Bertin
PMID: 21564138   DOI: 10.1111/j.1468-2494.2011.00665.x

Abstract

Three studies were performed to investigate the mechanism of action and evaluate the efficacy of a topical cosmetic slimming product combining tetrahydroxypropyl ethylenediamine, caffeine, carnitine, forskolin and retinol. The Ex vivo study on skin explants showed that caffeine and forskolin both stimulated glycerol release and demonstrates for the first time that retinol and carnitine in combination synergistically stimulated keratinocyte proliferation, which leads to an increase epidermal thickness. The double-blind, randomized, placebo-controlled clinical study associating circumference measurements on five selected parts of the body, cutaneous hydration measurements as well as blinded expert grading of skin aspect was conducted on 78 women who applied the product or placebo twice daily for 12 consecutive weeks. After 4 weeks of twice-daily application of the product, significant reductions in circumference of abdomen, hips-buttocks and waist were already observed. Improvements concerned all the measured body parts after 12 weeks. Orange peel and stubborn cellulite decreased significantly from 4 weeks of treatment and tonicity improved from 8 weeks, demonstrating that the product improved skin aspect. At the end of the study, eight parameters of the thirteen evaluated were significantly improved in the active group and compared with placebo.


Decontamination of solutions containing Cu(II) and ligands tartrate, glycine and quadrol using metallic iron

Ona Gyliene, Tomas Vengris, Ona Nivinskiene, Rima Binkiene
PMID: 19896768   DOI: 10.1016/j.jhazmat.2009.10.027

Abstract

Decontamination of solutions containing Cu(II) complexes with tartrate, glycine and quadrol (N,N,N'N'-tetrakis(2-hydroxypropyl)ethylenediamine) using metallic iron depends on pH and proceeds best in mildly acidic solutions. Cu(II) is completely removed from all solutions containing the ligands investigated. The degree of ligand removal from solutions considerably differs. Tartrate is relatively rapidly and completely removed from solutions. A complete removal of glycine is prolonged. The removal of quadrol from solutions using metallic iron is negligible. Electrochemical investigations showed that tartrate and glycine have inhibitory influence on anodic dissolution of iron at pH 2 and enhance it at pH 4. Quadrol does not exhibit any significant influence on iron dissolution. Chemical analysis and FT-IR investigations have shown that the content of organic compounds is the greatest in the precipitate formed in solutions containing tartrate, while it is considerably lower in glycine containing solutions. The precipitate formed in quadrol-containing solutions during the treatment with metallic iron contains only negligible amount of organics.


Purification of quadrol for microsequencing in the spinning-cup sequenator

G S Begg, B H Leslie, F J Morgan
PMID: 6731850   DOI: 10.1016/0003-2697(84)90764-4

Abstract

Treatment of Quadrol buffer with isothiocyanatophenylthiocarbamylaminoethylaminopropyl glass (DITC glass) substantially reduces the impurities observed when this buffer is used with the spinning cup sequenator. Use of DITC glass-treated Quadrol buffer permits identification of PTH-amino acids from protein degradations down to 100 pmol.


The behavior of organic components in copper recovery from electroless plating bath effluents using 3D electrode systems

Gökhan Orhan, Sebahattin Gürmen, Servet Timur
PMID: 15302447   DOI: 10.1016/j.jhazmat.2004.05.012

Abstract

An electrochemical method was applied for the recovery of copper both from the spent solutions and from the rinse waters of electroless copper plating baths, containing copper sulfate, formaldehyde, quadrol, and NaOH. Experiments were conducted in a rotating packed cell (Rollschichtzelle) to investigate the effects of current density, electrolyte composition, temperature, and pH on the copper recovery. All the copper (final CCu=0.1 ppm) was recovered from the waste and rinse waters of chemical copper plating plants with 70% current efficiency by the electrochemical treatment in a rotating packed cell at 130 A/m2 current density, room temperature, with 5mm diameter cathode granules, with the presence of formaldehyde, and with a specific energy consumption of 3.2-3.5 kW h/kg Cu. On the other hand, final copper concentrations of 5 ppm were reached with 62% current efficiency and 5.5-5.8 kW h/kg Cu specific energy consumption, with electrolytes containing no formaldehyde.


Autoclavable highly cross-linked polyurethane networks in ophthalmology

P Bruin, E A Meeuwsen, M V van Andel, J G Worst, A J Pennings
PMID: 7508760   DOI: 10.1016/0142-9612(93)90210-s

Abstract

Highly cross-linked aliphatic polyurethane networks have been prepared by the bulk step reaction of low molecular weight polyols and hexamethylenediisocyanate (HDI). These polyurethane networks are optically transparent, colourless and autoclavable amorphous glassy thermosets, which are suited for use in ophthalmic applications such as intraocular lenses and keratoprostheses. The properties of these glassy polyurethanes, obtained from the reaction of the low molecular weight polyols triisopropanolamine (TIPA) or tetrakis (2-hydroxypropyl)ethylenediamine (Quadrol) and HDI in stoichiometric proportions, have been investigated in more detail. The glassy Quadrol/HDI-based polyurethane exhibits a reduction in ultimate glass transition temperature from 85 to 48 degrees C by uptake of 1% of water, and good ultimate mechanical properties (tensile strength 80-85 MPa, elongation at break ca 15%, modulus ca 1.5 GPa). IR spectra of these hydrophobic polyurethane networks revealed the absence of an isocyanate absorption, indicating that all isocyanates, apparently, had reacted during the cross-linking reaction. The biocompatibility could be increased by grafting tethered polyacrylamide chains onto the surface during network formation. These transparent cross-linked polyurethanes did not transmit UV light up to 400 nm, by incorporation of a small amount of the UV absorbing chromophore Coumarin 102, and could be sterilized simply by autoclaving. They were implanted in rabbit eyes, either in the form of small circular disks or in the form of a keratoprosthesis (artificial cornea). It was shown that the material was well tolerated by the rabbit eyes. Serious opacification of the cornea, a direct result of an adverse reaction to the implant, was never seen. Even 1 yr after implantation of a polyurethane keratoprosthesis the eye was still 'quiet'.


Sorption of Cu(II) complexes with ligands tartrate, glycine and quadrol by chitosan

Ona Gyliene, Rima Binkiene, Rita Butkiene
PMID: 19540041   DOI: 10.1016/j.jhazmat.2009.05.119

Abstract

The sorption by chitosan in Cu(II) solutions containing tartrate, glycine (amino acetic acid) and quadrol (N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine) as ligands has been investigated. The degree of sorbate removal strongly depends on pH. In solutions containing tartrate almost complete sorption of both Cu(II) and tartrate proceeds in mildly acidic and neutral solutions. The sorption of Cu(II) is also complete in alkaline solutions containing glycine; meanwhile a substantial sorption of glycine proceeds at pH approximately 6. The Cu(II) sorption in solutions containing quadrol is insignificant. Any sorption of quadrol does not proceed in the whole range of pH investigated. The investigations under equilibrium conditions showed that the Cu(II) sorption from tartrate containing solutions obeys Freundlich equation and in solutions containing glycine and quadrol it fits Langmuir equation. Supposedly, Cu(II) sorption onto chitosan proceeds with formation of amino complexes onto the surface of chitosan; the sorption of tartrate proceeds as electrostatic as well as with formation of amide bonds. Applying of electrolysis enables a complete removal of sorbed Cu(II) and ligands without changes in physical and chemical properties of chitosan. This is confirmed by sorption ability of regenerated chitosan, measurements of its molecular weight, the deacetylation degree and FT-IR spectra.


In vitro stimulation of macrophages by quadrol [N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine]

M V Bhide, S Patel, E C Rowland, D J Smith
PMID: 4056411   DOI: 10.3109/08923978509026478

Abstract

Mouse peritoneal macrophages, when exposed to Quadrol [N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine] in vitro, show a dose dependent enhanced spreading over a four-hour period. In vitro Quadrol induced phagocytosis of polystyrene beads was found to be time and concentration dependent. The rate and extent of the enhancement of phagocytosis was comparable to that observed for lipopolysaccharide and tuftsin.


Magnetic resonance flow velocity and temperature mapping of a shape memory polymer foam device

Ward Small 4th, Erica Gjersing, Julie L Herberg, Thomas S Wilson, Duncan J Maitland
PMID: 20043833   DOI: 10.1186/1475-925X-8-42

Abstract

Interventional medical devices based on thermally responsive shape memory polymer (SMP) are under development to treat stroke victims. The goals of these catheter-delivered devices include re-establishing blood flow in occluded arteries and preventing aneurysm rupture. Because these devices alter the hemodynamics and dissipate thermal energy during the therapeutic procedure, a first step in the device development process is to investigate fluid velocity and temperature changes following device deployment.
A laser-heated SMP foam device was deployed in a simplified in vitro vascular model. Magnetic resonance imaging (MRI) techniques were used to assess the fluid dynamics and thermal changes associated with device deployment.
Spatial maps of the steady-state fluid velocity and temperature change inside and outside the laser-heated SMP foam device were acquired.
Though non-physiological conditions were used in this initial study, the utility of MRI in the development of a thermally-activated SMP foam device has been demonstrated.


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